Farnesol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDAMVZIKSXKFV-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040789 | |

| Record name | trans,trans-Farnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Farnesol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000394 [mmHg] | |

| Record name | Farnesol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, Slightly yellow liquid | |

CAS No. |

4602-84-0, 106-28-5 | |

| Record name | FARNESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Farnesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Farnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-Farnesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Farnesol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESOL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23PI60R17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FARNESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Farnesol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Farnesol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesol, a ubiquitous acyclic sesquiterpene alcohol, has garnered significant scientific interest due to its diverse biological activities, ranging from a crucial role in cell-to-cell communication in microorganisms to its potential as a therapeutic agent in various diseases. This technical guide provides an in-depth exploration of the discovery of this compound, its widespread natural occurrence, and the intricate signaling pathways it modulates. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a comprehensive summary of its quantitative distribution in various natural sources. This document aims to serve as a core resource for researchers and professionals in drug development, offering a foundational understanding of this compound's chemistry, biology, and methodologies for its study.

Discovery and Characterization

This compound (C₁₅H₂₆O) was first identified in the early 20th century. While the exact year is sometimes cited as 1913, earlier work by German chemists F. Kehrmann and H. Lettre around 1900-1905 led to its initial isolation from the essential oil of the Farnese acacia tree (Vachellia farnesiana), from which its name is derived. The "-ol" suffix indicates its classification as an alcohol. Subsequent research by M. Otto and V. Hopff in 1921 further elucidated its chemical structure and properties. This compound is a colorless liquid with a delicate floral scent, and it is insoluble in water but miscible with oils.

Natural Sources of this compound

This compound is a widely distributed compound in nature, found in plants, insects, and to a lesser extent, in marine organisms.

Plant Kingdom

This compound is a significant component of many essential oils, contributing to their characteristic aroma and biological properties. It is found in various parts of the plant, including flowers, leaves, and stems. The concentration of this compound can vary considerably depending on the plant species, geographical location, and extraction method.

| Plant Species | Common Name | Plant Part | This compound Content (% of Essential Oil) | Reference |

| Vachellia farnesiana | Farnese Acacia | Flowers | High (historical source) | [1] |

| Citrus spp. | Orange, Grapefruit | Peels | Present | [2] |

| Cymbopogon spp. | Lemongrass, Citronella | Leaves | Present | [3][4] |

| Rosa spp. | Rose | Flowers | Present | [4] |

| Polianthes tuberosa | Tuberose | Flowers | Present | [4] |

| Cyclamen spp. | Cyclamen | Flowers | Present | [4] |

| Abelmoschus moschatus | Ambrette | Seeds | Present (Z,E)-farnesol | [5] |

| Citrus aurantium var. amara | Petitgrain Bigarade | Leaves/Twigs | Present | [5] |

| Citrus aurantium var. amara | Orange Blossom | Flowers | Present | [5] |

| Polygonum minus | Kesum | Leaves | 0.030 mg/mL | [6] |

Animal Kingdom

In insects, this compound and its derivatives play crucial roles as pheromones and hormones. It is an intermediate in the biosynthesis of juvenile hormone, which regulates insect development and reproduction. This compound itself can act as an attractant or a component of alarm pheromones in some species. For instance, it is detected by specific olfactory neurons in Drosophila melanogaster and can mediate attraction behavior.[2][7]

Fungi

The dimorphic fungus Candida albicans produces this compound as a quorum-sensing molecule.[8] At high cell densities, the accumulation of this compound inhibits the transition from the yeast form to the filamentous hyphal form, a key step in the establishment of infections. This self-regulatory mechanism is crucial for controlling the morphology and virulence of this opportunistic pathogen.

Marine Organisms

The presence of this compound in the marine environment is less documented compared to terrestrial sources. However, some studies have identified this compound and its derivatives in marine organisms, particularly sponges. For example, farnesoid X-activated receptor antagonists have been isolated from marine sponges of the genus Spongia.[9] While quantitative data is scarce, the discovery of this compound-related compounds in these organisms suggests their potential ecological roles and as a source for novel bioactive molecules.

Experimental Protocols

Extraction of this compound from Natural Sources

Objective: To extract essential oils containing this compound from plant matter.

Materials:

-

Fresh or dried plant material (e.g., flowers, leaves)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the biomass flask and add enough distilled water to cover it.

-

Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and volatilized compounds will then pass through the condenser, where they will cool and return to a liquid state.

-

Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer (essential oil).

-

Separation: Separate the essential oil from the hydrosol using a separatory funnel.

-

Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Objective: To extract this compound from various matrices using organic solvents.

Materials:

-

Sample containing this compound (e.g., plant material, fungal culture)

-

Organic solvent (e.g., ethanol, hexane, ethyl acetate)

-

Homogenizer or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus

-

Glassware

Procedure:

-

Sample Preparation: Homogenize or sonicate the sample in the chosen organic solvent to disrupt the cells and facilitate extraction.

-

Extraction: Allow the mixture to stand for a specified period (e.g., several hours) with occasional agitation to ensure complete extraction.

-

Separation: Centrifuge the mixture to pellet the solid debris.

-

Filtration: Filter the supernatant to remove any remaining particulate matter.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

-

Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

Objective: To extract this compound using supercritical carbon dioxide (scCO₂), a green and efficient solvent.

Materials:

-

Ground plant material

-

Supercritical fluid extraction system

-

Carbon dioxide (high purity)

-

Collection vessel

Procedure:

-

Loading: Load the ground plant material into the extraction vessel of the SFE system.

-

Pressurization and Heating: Pressurize and heat the CO₂ to bring it to a supercritical state (above its critical temperature and pressure).

-

Extraction: Pass the supercritical CO₂ through the extraction vessel. The scCO₂ will act as a solvent, dissolving the this compound from the plant matrix.

-

Separation: Depressurize the CO₂ in a separator vessel. As the pressure drops, the CO₂ returns to its gaseous state, leaving behind the extracted this compound.

-

Collection: Collect the this compound-rich extract from the separator. The CO₂ can be recycled for further extractions.

Quantification of this compound

Objective: To separate, identify, and quantify this compound in a complex mixture.

Materials:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Helium (carrier gas)

-

This compound standard

-

Sample extract dissolved in a suitable solvent (e.g., hexane)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilution series of the this compound standard to create a calibration curve. Dilute the sample extract to a concentration within the linear range of the calibration curve.

-

GC-MS Conditions:

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min).

-

Carrier Gas Flow Rate: Typically 1 mL/min.

-

MS Detector: Operate in electron ionization (EI) mode.

-

-

Analysis: Inject the standards and samples into the GC-MS system.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (comparison with the standard and library data). Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Objective: To quantify this compound in a sample, particularly for non-volatile or thermally labile samples.

Materials:

-

HPLC system with a UV or MS detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

-

This compound standard

-

Sample extract dissolved in the mobile phase

-

HPLC vials

Procedure:

-

Sample Preparation: Prepare a calibration curve using a dilution series of the this compound standard. Filter the sample extract through a 0.45 µm filter.

-

HPLC Conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detector: UV detector set at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

-

-

Analysis: Inject the standards and samples into the HPLC system.

-

Data Analysis: Identify the this compound peak based on its retention time. Quantify the concentration of this compound by comparing its peak area or height to the calibration curve.[4]

Signaling Pathways and Biological Activities

This compound is involved in a variety of signaling pathways, leading to a wide range of biological effects.

This compound Biosynthesis

This compound is synthesized via the mevalonate (B85504) pathway. Farnesyl pyrophosphate (FPP), a key intermediate in this pathway, is dephosphorylated to yield this compound.[10]

Quorum Sensing in Candida albicans

This compound acts as a quorum-sensing molecule in C. albicans, inhibiting the yeast-to-hyphae transition. This process is mediated through the Ras1-cAMP-PKA signaling pathway.

Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[11]

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. journals.asm.org [journals.asm.org]

- 3. ianakyildiz.com [ianakyildiz.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quorum Sensing in Dimorphic Fungi: this compound and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. all-trans-farnesol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Farnesol chemical structure and isomers

An In-depth Technical Guide to the Chemical Structure and Isomers of Farnesol

Introduction

This compound is a naturally occurring 15-carbon acyclic sesquiterpene alcohol that plays a significant role in various biological processes.[1] It is a key intermediate in the biosynthesis of a multitude of terpenes and steroids in plants, animals, and fungi.[1] Under standard conditions, this compound is a colorless, hydrophobic liquid with a delicate floral scent, making it a valuable ingredient in the fragrance industry.[1][2][3] For researchers and drug development professionals, this compound is of particular interest due to its antimicrobial properties and its function as a quorum-sensing molecule, notably in the pathogenic fungus Candida albicans.[1][3][4] This guide provides a detailed examination of this compound's chemical structure, its isomers, physicochemical properties, relevant experimental protocols, and its role in cellular signaling.

Chemical Structure and Isomerism

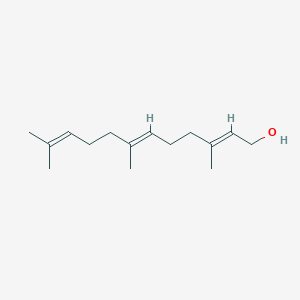

This compound's chemical formula is C₁₅H₂₆O.[1][5] Its structure consists of a 12-carbon chain with methyl groups at positions 3, 7, and 11, and a primary alcohol group at position 1.[3] The presence of two internal double bonds, at the C2-C3 and C6-C7 positions, gives rise to geometric isomerism.[5] Consequently, this compound exists as four distinct stereoisomers.[5]

The four geometric isomers are:

-

(2E, 6E)-Farnesol: Also known as trans,trans-farnesol. This isomer is the most common in nature.[3][6]

-

(2Z, 6E)-Farnesol: Also known as cis,trans-farnesol. This isomer has been identified in petitgrain oil.[6]

-

(2E, 6Z)-Farnesol: Also known as trans,cis-farnesol.

-

(2Z, 6Z)-Farnesol: Also known as cis,cis-farnesol.

Commercially available this compound is often a mixture of these isomers, though advances in synthetic chemistry have made it possible to produce all four with high purity.[5][7]

Caption: Geometric isomers of the this compound molecule.

Physicochemical Properties

The properties of this compound can vary slightly depending on the isomeric composition. The following table summarizes key quantitative data for this compound, typically presented as a mixture of isomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | [1][5][8][9] |

| Molecular Weight | 222.37 g/mol | [1][3][5][8] |

| Appearance | Colorless to slightly yellow liquid | [2][3][10] |

| Odor | Delicate, floral, linden blossom | [3][6] |

| Boiling Point | 149 °C at 4 mmHg; 159-160 °C at 10 mmHg | [6][9][10][11] |

| Density | ~0.886 g/mL at 20 °C | [2][6][11] |

| Refractive Index | ~1.487 - 1.492 at 20 °C | [9][10][11] |

| Flash Point | 96 °C to 155 °C | [2][8][9] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1][3] |

| Log P | 5.7 | [5] |

Experimental Protocols

Synthesis of this compound Isomers

The four stereoisomers of this compound can be synthesized from commercially available precursors like geranylacetone (B162166) or nerylacetone (B1225463).[7] A common strategy involves stereoselective olefination reactions to control the geometry of the double bonds.

Detailed Methodology (Horner-Wadsworth-Emmons approach for (2E)-isomers): [7]

-

Preparation of Phosphonate (B1237965): Triethyl phosphonoacetate is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at 0 °C to form the corresponding phosphonate carbanion.

-

Olefination Reaction: Geranylacetone (for the (6E)-series) or nerylacetone (for the (6Z)-series) is added dropwise to the solution of the phosphonate carbanion at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). This Horner-Wadsworth-Emmons reaction selectively forms the (E)-alkene.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

-

Reduction of the Ester: The resulting α,β-unsaturated ester is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled to -78 °C. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. This selectively reduces the ester to the corresponding allylic alcohol.

-

Purification: The reaction is quenched with methanol (B129727) and water. After workup, the crude product is purified by column chromatography on silica (B1680970) gel to yield the pure (2E, 6E)- or (2E, 6Z)-farnesol isomer.

Quantitative Analysis by Gas Chromatography (GC)

A high-throughput GC-based assay can be used to quantify this compound in biological samples, such as fungal cultures.[12][13]

Detailed Methodology: [12][13]

-

Sample Preparation: A whole culture sample (e.g., 1 mL of C. albicans broth) is transferred to a GC vial.

-

Simultaneous Lysis and Extraction: An equal volume of ethyl acetate (B1210297) containing an internal standard (e.g., tetradecanol) is added directly to the vial. The vial is sealed and vortexed vigorously for several minutes to ensure simultaneous cell lysis and extraction of the lipophilic this compound into the organic phase.

-

Phase Separation: The sample is centrifuged to separate the aqueous and organic layers.

-

GC Analysis: A small aliquot (e.g., 1 µL) of the upper organic layer (ethyl acetate) is injected into the gas chromatograph.

-

Chromatographic Conditions:

-

Instrument: Agilent 7890B GC system or equivalent.[13]

-

Column: A suitable capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 100 °C, ramped up to 250 °C at a rate of 10 °C/min, and held for several minutes.

-

Detector: Flame Ionization Detector (FID).

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of this compound to that of the internal standard against a pre-established calibration curve. The detection limit for this method can be as low as 0.09 µM.[12][13]

Caption: Workflow for the quantitative analysis of this compound via GC.

Biological Activity and Signaling Pathways

This compound is a well-established quorum-sensing molecule in Candida albicans, where it inhibits the morphological transition from yeast to the more virulent hyphal form.[1][4][14] This regulation is achieved by modulating key cellular signaling pathways.

Inhibition of the Ras-cAMP Pathway in C. albicans : One of the primary mechanisms of this compound's action is the inhibition of the Ras-cAMP signaling cascade.[15] This pathway is critical for hyphal development. This compound is thought to inhibit the activity of Ras1, a small GTPase, which in turn prevents the activation of adenylyl cyclase (Cyr1).[16] The resulting decrease in intracellular cyclic AMP (cAMP) levels prevents the activation of Protein Kinase A (PKA), a key downstream effector required for the expression of hyphae-specific genes.[17]

Modulation of Host Immune Cell Signaling : Beyond its role in fungi, this compound also has immunomodulatory effects on human host cells, such as dendritic cells (DCs).[18] It can influence multiple signaling pathways within these cells, including:

-

Nuclear Receptors: this compound increases the expression of CD1d through the nuclear receptors PPARγ and RARα.[18]

-

MAPK and NF-κB Pathways: It modulates the secretion of various cytokines (e.g., IL-12, IL-10, TNF-α) by acting on the p38 MAPK and NF-κB pathways.[18]

This complex interplay allows this compound to impair the ability of DCs to activate T cells, potentially giving C. albicans an advantage in overcoming the host immune response.[18]

Caption: this compound inhibits the Ras-cAMP pathway in C. albicans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - this compound (CAS N° 4602-84-0) [scentree.co]

- 3. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound (CAS N° 4602-84-0) [scentree.co]

- 6. This compound | 4602-84-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. accustandard.com [accustandard.com]

- 9. thomassci.com [thomassci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. researchgate.net [researchgate.net]

- 16. This compound induces hydrogen peroxide resistance in Candida albicans yeast by inhibiting the Ras-cyclic AMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Farnesol in Fungi: A Technical Guide for Researchers

Abstract

Farnesol is a sesquiterpenoid alcohol that plays a crucial role in the physiology of many fungal species, most notably as a quorum-sensing molecule in the opportunistic pathogen Candida albicans. It is synthesized via the mevalonate (B85504) (MVA) pathway, a conserved metabolic route responsible for the production of a wide array of isoprenoids essential for cellular function. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in fungi, with a focus on the core metabolic steps, key enzymes, and regulatory mechanisms. Detailed experimental protocols for the quantification of this compound and the characterization of key biosynthetic enzymes are provided, along with a summary of quantitative data from various studies. This guide is intended to serve as a valuable resource for researchers investigating fungal physiology, pathogenesis, and the development of novel antifungal therapeutics targeting this pathway.

The this compound Biosynthesis Pathway: The Mevalonate Pathway

In fungi, this compound is a secondary metabolite derived from the central isoprenoid biosynthesis pathway, also known as the mevalonate (MVA) pathway. This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions then converts HMG-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The subsequent head-to-tail condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), generates the 10-carbon intermediate geranyl pyrophosphate (GPP). A further condensation of GPP with another molecule of IPP, also catalyzed by FPPS, yields the 15-carbon molecule, farnesyl pyrophosphate (FPP). FPP is a critical branch-point intermediate in the MVA pathway, serving as the precursor for the synthesis of sterols (such as ergosterol (B1671047) in fungi), dolichols, ubiquinones, and for protein prenylation.

This compound is produced from FPP through the action of phosphatases that remove the pyrophosphate group. While several phosphatases may contribute to this conversion, recent research has identified Cwh8, a lipid phosphatase, as a key enzyme in this compound biosynthesis in Candida albicans[1].

dot

Caption: The Mevalonate Pathway leading to this compound Biosynthesis in Fungi.

Quantitative Data on this compound Production

The production of this compound can vary significantly between different fungal species and even strains of the same species. Furthermore, culture conditions such as media composition, pH, and aeration play a crucial role in the final yield. Genetic modifications, particularly in the MVA pathway, have been shown to dramatically alter this compound production. The following tables summarize quantitative data from various studies.

Table 1: this compound Production in Wild-Type and Mutant Fungal Strains

| Fungal Strain | Genotype/Condition | Medium | This compound Concentration | Reference |

| Candida albicans SC5314 | Wild-Type | YPD | ~6 ng/µL | [2] |

| Candida albicans SC5314 | Wild-Type | mRPMI | ~10 ng/µL | [2] |

| Saccharomyces cerevisiae YBX-01 | Wild-Type | Not Specified | Not Detected | [3] |

| Saccharomyces cerevisiae YBX-01-IZH1 | ERG9 down-regulated | Not Specified | 0.29 mg/g DCW | [3] |

| Saccharomyces cerevisiae YBX-01-IZH4 | ERG9 down-regulated | Not Specified | 0.26 mg/g DCW | [3] |

| Saccharomyces cerevisiae | ERG9-repressed, FPPS-PTS fusion | Bioreactor | 41 mg/L (this compound + patchoulol) | [4] |

Table 2: Kinetic Parameters of Fungal Farnesyl Pyrophosphate Synthase (FPPS)

| Enzyme Source | Substrates | Km (µM) | kcat (s-1) | Reference |

| Rhodosporidium sphaerocarpum RsFPPS | IPP (with 50 µM DMAPP) | 25.3 ± 2.1 | 0.08 ± 0.002 | [5] |

| DMAPP (with 50 µM IPP) | 13.9 ± 1.8 | 0.08 ± 0.003 | [5] | |

| IPP (with 100 µM GPP) | 23.4 ± 1.8 | 0.82 ± 0.02 | [5] | |

| GPP (with 50 µM IPP) | 83.3 ± 6.9 | 0.81 ± 0.03 | [5] | |

| Plasmodium falciparum rPfFPPS | IPP (with 100 µM DMAPP) | 16 ± 2 | - | [6] |

| DMAPP (with 50 µM IPP) | 23 ± 2 | - | [6] | |

| IPP (with 40 µM GPP) | 8 ± 1 | - | [6] | |

| GPP (with 50 µM IPP) | 3.0 ± 0.4 | - | [6] | |

| Aspergillus fumigatus AfFTase | FPP | 0.21 ± 0.03 | 0.19 ± 0.01 | [7] |

Experimental Protocols

Quantification of this compound from Fungal Cultures by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from Boone et al. (2022) for the quantitative analysis of this compound in whole fungal cultures, as well as in the cell pellet and supernatant fractions[2][8].

dot

Caption: Workflow for this compound Extraction and Quantification by GC-MS.

Materials:

-

Fungal culture

-

Glass screw-cap tubes (15 mL)

-

Ethyl acetate

-

1-tetradecanol (B3432657) (internal standard)

-

5 M NaCl solution

-

Vortex mixer

-

Centrifuge

-

Glass Pasteur pipettes

-

2 mL amber autosampler vials with PTFE/silicone septa screw caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection: Aseptically transfer 10 mL of the fungal culture into a glass screw-cap tube. For analysis of cell pellet and supernatant fractions, centrifuge the culture at 2000 rpm for 5 minutes. The supernatant is transferred to a new tube, and the cell pellet is resuspended in 10 mL of fresh medium.

-

Extraction: To the 10 mL sample (whole culture, supernatant, or resuspended pellet), add 1.5 mL of extraction solution (ethyl acetate containing a known concentration of 1-tetradecanol as an internal standard, e.g., 17.2 ng/µL)[2].

-

Lysis and Initial Extraction: Cap the tube and vortex vigorously for 2 minutes, inverting the tube intermittently. This step simultaneously lyses the cells and extracts the lipophilic this compound[2].

-

Phase Separation: Add 1.0 mL of 5 M NaCl solution to the tube and vortex for an additional 10 seconds. The salt solution helps to improve the separation of the aqueous and organic phases[2].

-

Centrifugation: Centrifuge the tubes at 3000 rpm for 12 minutes to achieve a clean separation of the two phases[2].

-

Collection of Organic Phase: Carefully remove the upper organic (ethyl acetate) phase using a glass Pasteur pipette and transfer it to a 2 mL amber autosampler vial.

-

GC-MS Analysis: Analyze the extracted sample by GC-MS. A typical GC program involves an initial temperature of 60°C, ramped to 250°C. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.

In Vitro HMG-CoA Reductase Activity Assay

This protocol is a synthesized methodology based on descriptions from several sources[9][10][11].

Materials:

-

Fungal cell lysate

-

Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT, fungal protease inhibitors)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT)

-

[14C]-HMG-CoA (substrate)

-

NADPH

-

[3H]-mevalonolactone (internal standard for recovery)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Cell Lysate: Harvest fungal cells from a mid-exponential phase culture by centrifugation. Wash the cells and resuspend in ice-cold homogenization buffer. Disrupt the cells using a suitable method (e.g., bead beating, sonication). Centrifuge the homogenate at high speed (e.g., 10,000 x g) to obtain a clear supernatant (cell lysate). Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known amount of cell lysate protein (e.g., 50 µg), NADPH (e.g., 300 µM), and [3H]-mevalonolactone. Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiation of Reaction: Start the reaction by adding [14C]-HMG-CoA to a final concentration that is varied for kinetic analysis (e.g., up to 200 µM)[11].

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a small volume of strong acid (e.g., HCl).

-

Extraction and Quantification: The product, [14C]-mevalonate, is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a dual-label scintillation counting program to determine the amounts of [14C]-mevalonate and [3H]-mevalonolactone.

-

Calculation of Enzyme Activity: The specific activity of HMG-CoA reductase is calculated based on the amount of [14C]-mevalonate produced per unit time per milligram of protein, corrected for recovery using the [3H]-mevalonolactone internal standard.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels. The expression of genes encoding enzymes in the MVA pathway, particularly HMG-CoA reductase (HMGR), is subject to transcriptional control. In some fungi, the activity of HMGR is also regulated by post-translational modifications in response to environmental cues.

A key regulatory point is the enzyme squalene synthase (encoded by the ERG9 gene), which commits FPP to the ergosterol biosynthesis pathway. Inhibition or downregulation of squalene synthase leads to an accumulation of FPP, which can then be shunted towards this compound production[3]. Indeed, treatment of C. albicans with zaragozic acid, a squalene synthase inhibitor, results in a significant increase in this compound production.

Conclusion

The biosynthesis of this compound via the mevalonate pathway is a fundamental aspect of fungal physiology with significant implications for pathogenesis, particularly in Candida albicans. Understanding this pathway at a molecular level is crucial for the development of novel antifungal strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricacies of this compound biosynthesis and its regulation in various fungal species. Further research into the specific phosphatases involved in the final step of this compound production and the complex regulatory networks governing the MVA pathway will undoubtedly uncover new targets for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Dual regulation of lipid droplet-triacylglycerol metabolism and ERG9 expression for improved β-carotene production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and characterization of farnesyl pyrophosphate synthase from the highly branched isoprenoid producing diatom Rhizosolenia setigera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and characterization of bifunctional enzyme farnesyl diphosphate/geranylgeranyl diphosphate synthase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of the fungal pathogen Aspergillus fumigatus protein farnesyltransferase complexed with substrates and inhibitors reveal features for antifungal drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HMG-CoA reductase is regulated by environmental salinity and its activity is essential for halotolerance in halophilic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fungal tolerance trait and selective inhibitors proffer HMG-CoA reductase as a herbicide mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Farnesol in Candida albicans: A Technical Guide for Researchers

Abstract

Candida albicans, an opportunistic fungal pathogen, utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to regulate its morphology, virulence, and biofilm formation. A key signaling molecule in this process is farnesol. This technical guide provides an in-depth examination of the multifaceted biological roles of this compound in C. albicans. It consolidates current research on its function as a quorum-sensing molecule, its profound impact on the yeast-to-hypha morphological transition, its influence on biofilm development, and its modulation of virulence factors. This document details the underlying molecular mechanisms and signaling pathways, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of complex biological processes to support researchers, scientists, and drug development professionals in the field of medical mycology.

Introduction: this compound as a Quorum-Sensing Molecule

This compound (3,7,11-trimethyl-2,6,10-dodecatriene-1-ol) was the first quorum-sensing molecule to be identified in a eukaryotic organism, specifically in the dimorphic fungus Candida albicans.[1][2] It is a sesquiterpene alcohol produced as a byproduct of the sterol biosynthesis pathway.[3][4] this compound plays a crucial role in regulating the population density of C. albicans. As the fungal population increases, so does the concentration of secreted this compound.[1] This accumulation of this compound signals to the cells to alter their gene expression and behavior, most notably by inhibiting the transition from yeast to hyphal form.[1][5] This inhibition of filamentation is a classic example of quorum sensing, where a concerted population-level response is triggered once a threshold concentration of the signaling molecule is reached.[6]

Under physiological conditions, C. albicans isolates can secrete this compound at concentrations averaging 35.6 μM.[3] This is significantly higher than the concentrations produced by many non-albicans Candida species.[3] The primary role of this compound as a QS molecule is to prevent the yeast-to-mycelium conversion, thereby keeping the cells in a budding yeast form, a process that does not affect the overall growth rate.[1]

This compound's Impact on Morphogenesis: The Yeast-to-Hypha Transition

The ability of C. albicans to switch between a unicellular yeast form and a filamentous hyphal form is a key virulence determinant.[7] this compound is a potent inhibitor of this morphological transition.[8][9]

Inhibition of Germ Tube Formation

At sufficient concentrations, this compound effectively prevents the formation of germ tubes, the initial stage of hyphal development, in response to various inducers such as serum, L-proline, and N-acetylglucosamine.[1] This inhibitory effect is concentration-dependent.[7] For instance, a concentration of 300 μM this compound has been shown to completely inhibit biofilm formation by preventing the germination of adherent yeast cells.[7]

The Ras1-cAMP-PKA Signaling Pathway: A Key Target

The primary molecular mechanism by which this compound inhibits the yeast-to-hypha transition is through the suppression of the Ras1-Cyr1-PKA signaling pathway.[8][10][11] this compound directly inhibits the activity of adenylate cyclase (Cyr1), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP prevents the activation of protein kinase A (PKA), a key regulator of hypha-specific gene expression.[11] The addition of exogenous cAMP can rescue the this compound-induced inhibition of filamentation.[8]

Mutants with hyperactive Ras1-Cyr1-PKA signaling show resistance to the morphological effects of this compound.[11] this compound's inhibitory action on this pathway also promotes the transition from established hyphae back to the yeast form.[11][12]

Caption: this compound inhibits the Ras1-Cyr1-PKA pathway to suppress filamentation.

Role in Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, and they are notoriously resistant to antimicrobial agents. This compound plays a significant role in inhibiting the formation of C. albicans biofilms.[5][7]

Inhibition of Biofilm Development

This compound's ability to inhibit the yeast-to-hypha transition is central to its anti-biofilm properties, as hyphal formation is critical for the structural integrity of C. albicans biofilms.[7] The effect of this compound on biofilm formation is concentration-dependent, with higher concentrations leading to greater inhibition.[5][7] For instance, preincubation with 300 μM this compound has been shown to completely block biofilm formation.[7] this compound is more effective at preventing the initial stages of biofilm formation than disrupting pre-formed biofilms.[5][13]

Quantitative Effects of this compound on Biofilm Formation

The following table summarizes the quantitative data on the inhibitory effects of this compound on C. albicans biofilm formation.

| This compound Concentration | Biofilm Stage | Observed Effect | Reference |

| 3 μM | Formation | Minimal inhibition | [7] |

| 30 μM | Formation | Significant inhibition | [7] |

| 300 μM | Formation | Complete inhibition | [7] |

| 1 mM | Formation | >50% inhibition | [5] |

| 3 mM | Formation | >50% inhibition | [5][13] |

| 3 mM | Pre-formed (24h) | <10% inhibition | [5][13] |

| 125 µM | Mixed biofilm with MSSA (48h) | 50% inhibition (MBIC50) | [14] |

| 250 µM | Mixed biofilm with MRSA (48h) | 50% inhibition (MBIC50) | [14] |

Modulation of Virulence and Drug Resistance

Beyond its role in morphogenesis and biofilm formation, this compound also influences other virulence attributes of C. albicans and can affect its susceptibility to antifungal drugs.

Regulation of Virulence-Associated Genes

This compound has been shown to downregulate the expression of several hypha-specific and virulence-associated genes. For example, at a concentration of 300 µM, this compound significantly decreases the expression of HWP1 (Hyphal Wall Protein 1) and SAP6 (Secreted Aspartyl Proteinase 6), both of which are important for adhesion and invasion.[15][16] However, the expression of RIM101, another gene involved in morphogenesis, does not appear to be affected by this compound.[15]

Impact on Drug Resistance

This compound can influence the susceptibility of C. albicans to antifungal drugs, particularly azoles like fluconazole (B54011). It has been shown to inhibit the development of fluconazole resistance in C. albicans biofilms.[17][18] This effect is partly attributed to the downregulation of genes in the ergosterol (B1671047) biosynthesis pathway, which is the target of azole antifungals.[17][18] Specifically, this compound treatment can lead to decreased transcription of ERG1, ERG3, ERG5, ERG6, ERG11, and ERG25.[18] Additionally, this compound can downregulate the expression of the multidrug resistance gene MDR1.[17]

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of this compound on C. albicans.

This compound Stock Solution Preparation

-

Reagent : this compound (mixed isomers or E,E-farnesol).

-

Solvent : Methanol or ethanol.

-

Procedure : Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.

-

Control : In all experiments, include a vehicle control containing the same final concentration of the solvent used to dissolve this compound.

Germ Tube Formation Assay

-

Culture Preparation : Grow C. albicans overnight in a suitable yeast growth medium (e.g., YPD) at 30°C.

-

Inoculum Preparation : Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a pre-warmed hypha-inducing medium (e.g., RPMI-1640, serum-containing medium) to a final concentration of 1 x 106 cells/mL.

-

This compound Treatment : Add this compound from the stock solution to the desired final concentrations. Include a vehicle control.

-

Incubation : Incubate the cultures at 37°C for 2-4 hours.

-

Microscopy : Observe the cells under a light microscope and quantify the percentage of cells that have formed germ tubes. A cell is considered positive for germ tube formation if the germ tube is at least as long as the diameter of the yeast cell.

Caption: Workflow for the C. albicans germ tube formation assay.

Biofilm Formation Assay (Crystal Violet Staining)

-

Inoculum Preparation : Prepare a standardized suspension of C. albicans (e.g., 1 x 107 cells/mL) in a suitable medium (e.g., RPMI-1640).

-

Adhesion Phase : Add the cell suspension to the wells of a 96-well microtiter plate and incubate for 90 minutes at 37°C to allow for cell adherence.

-

Washing : Gently wash the wells with PBS to remove non-adherent cells.

-

This compound Treatment : Add fresh medium containing various concentrations of this compound and a vehicle control to the wells.

-

Incubation : Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

-

Staining : Wash the wells with PBS, fix the biofilms with methanol, and then stain with 0.1% crystal violet solution.

-

Destaining : Wash away the excess stain and destain the wells with an appropriate solvent (e.g., 33% acetic acid).

-

Quantification : Measure the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Gene Expression Analysis (RT-qPCR)

-

Culture and Treatment : Grow C. albicans under hypha-inducing conditions in the presence or absence of this compound for a specified period.

-

RNA Extraction : Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol-chloroform extraction or a commercial kit).

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR) : Perform qPCR using gene-specific primers for the target genes (e.g., HWP1, SAP6, ERG11) and a reference gene (e.g., ACT1).

-

Data Analysis : Analyze the qPCR data using a comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.

Conclusion and Future Directions

This compound is a pivotal signaling molecule in the biology of Candida albicans, exerting significant control over its morphology, biofilm formation, and virulence. Its primary mechanism of action involves the inhibition of the Ras1-cAMP-PKA signaling pathway, which is fundamental to the yeast-to-hypha transition. The ability of this compound to prevent biofilm formation and modulate drug resistance makes it a molecule of considerable interest for the development of novel antifungal therapies.

Future research should focus on further elucidating the downstream targets of this compound-mediated signaling and exploring its potential synergistic effects with existing antifungal agents. A deeper understanding of the regulation of this compound biosynthesis and secretion in C. albicans could also unveil new targets for therapeutic intervention. The immunomodulatory effects of this compound on the host immune response during C. albicans infection also represent a promising area for future investigation.[19][20]

References

- 1. Quorum sensing in the dimorphic fungus Candida albicans is mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting roles of this compound and HOG in morphological switching of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. This compound and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and Cyclic AMP Signaling Effects on the Hypha-to-Yeast Transition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Effects of tyrosol and this compound on Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of this compound on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans [iem.modares.ac.ir]

- 16. This compound, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Possible Inhibitory Molecular Mechanism of this compound on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Possible Inhibitory Molecular Mechanism of this compound on the Development of Fluconazole Resistance in Candida albicans Biofilm | Semantic Scholar [semanticscholar.org]

- 19. journals.asm.org [journals.asm.org]

- 20. This compound signalling in Candida albicans - more than just communication - PubMed [pubmed.ncbi.nlm.nih.gov]

Farnesol Signaling Pathways in Eukaryotic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesol, a naturally occurring sesquiterpene alcohol, has emerged as a significant signaling molecule in a diverse range of eukaryotic organisms, from unicellular fungi to mammals. In the fungal kingdom, particularly in Candida albicans, this compound functions as a quorum-sensing molecule, regulating morphological transitions and biofilm formation. In mammalian cells, it exhibits a wide array of biological activities, including the induction of apoptosis in cancer cells, modulation of inflammatory responses, and regulation of metabolic processes. This technical guide provides a comprehensive overview of the core this compound signaling pathways in eukaryotic cells. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of this compound action, quantitative data on its effects, and methodologies for its study.

This compound Signaling in Fungi: The Candida albicans Model

In the opportunistic fungal pathogen Candida albicans, this compound is a key quorum-sensing molecule that inhibits the yeast-to-hyphae morphological transition, a critical step for its virulence and biofilm formation.[1] This regulation is primarily mediated through the inhibition of the cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway.[1]

The Ras-cAMP-PKA Pathway

At high cell densities, the accumulation of this compound leads to the inhibition of adenylate cyclase (Cyr1), resulting in decreased intracellular cAMP levels.[2][3] This, in turn, reduces the activity of PKA, a key regulator of hyphal development. The decreased PKA activity ultimately affects the expression of hypha-specific genes.[2]

References

Cellular Uptake and Metabolism of Farnesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesol, an acyclic sesquiterpene alcohol, is a naturally occurring isoprenoid with a significant and complex role in cellular biology. Endogenously produced as an intermediate of the mevalonate (B85504) pathway and found in various essential oils, this compound has garnered substantial interest for its pro-apoptotic, anti-proliferative, and anti-inflammatory properties. Its potential as a chemotherapeutic and chemopreventive agent is underscored by its ability to modulate a multitude of signaling pathways, including those involved in cell cycle control, apoptosis, and lipid metabolism. Furthermore, in the context of microbial pathogenesis, this compound acts as a quorum-sensing molecule, influencing fungal morphology and biofilm formation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks and metabolic pathways influenced by this multifaceted molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Cellular Uptake of this compound

The precise mechanisms governing the cellular uptake of the hydrophobic molecule this compound are not yet fully elucidated. However, its lipophilic nature suggests a capacity to passively diffuse across the plasma membrane. The efficiency of uptake can be influenced by the cell type and the composition of the cell membrane. Some studies have noted the challenge in accurately assessing the effective intracellular concentration of this compound due to its hydrophobicity and potential interactions with serum components in culture media.[1]

Experimental Protocols for Assessing this compound Uptake

Protocol 1: Liposome-Mediated Delivery and Visualization

This method is employed to enhance the solubility of this compound in aqueous cell culture media and to track its association with cells.

-

Objective: To deliver this compound to cultured cells using small unilamellar vesicles (SUVs) and to visualize cellular association.

-

Materials:

-

This compound

-

Liposome formulation reagents

-

BODIPY fluorescent dye

-

Primary human renal proximal tubule epithelial cells (RPTECs) or other cell line of interest

-

Cell culture medium and supplements

-

Fluorescence microscope

-

-

Procedure:

-

Prepare this compound-encapsulated SUVs (this compound-SUVs) and empty SUVs as a control.

-

Incorporate the lipophilic fluorescent dye BODIPY into the lipid bilayer of the SUVs during their formulation.

-

Culture RPTECs to the desired confluency.

-

Treat the cells with this compound-SUVs, empty SUVs, or free this compound (as a control for solubility issues) for a specified duration.

-

Wash the cells to remove non-associated liposomes.

-

Visualize the cellular uptake of the BODIPY-labeled SUVs using fluorescence microscopy. Compare the fluorescence intensity between cells treated with empty SUVs and this compound-SUVs to ensure that the encapsulation of this compound does not significantly alter the uptake of the vesicles themselves.[1]

-

Protocol 2: Radiolabeled this compound Uptake Assay

This technique allows for the quantitative measurement of this compound uptake into cells.

-

Objective: To quantify the amount of this compound taken up by cultured mammalian cells.

-

Materials:

-

[³H]-Farnesol

-

Rat C6 glial cells or CV-1 African green monkey kidney cells

-

Cell culture medium and supplements

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Culture cells to a predetermined density in appropriate culture vessels.

-

Incubate the cells with a known concentration of [³H]-farnesol for various time points.

-

At each time point, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular [³H]-farnesol.

-

Lyse the cells and collect the lysate.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the lysate to normalize the radioactivity measurements.

-

Calculate the amount of this compound taken up per milligram of cellular protein.[2]

-

Metabolism of this compound

Once inside the cell, this compound can be metabolized through several pathways, which can vary depending on the organism and cell type. In mammals, key metabolic routes include phosphorylation, oxidation, and conjugation.

Phosphorylation to Farnesyl Pyrophosphate (FPP)